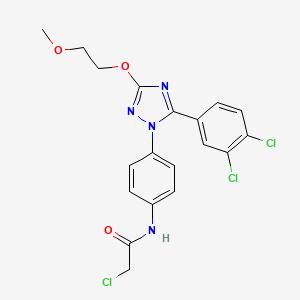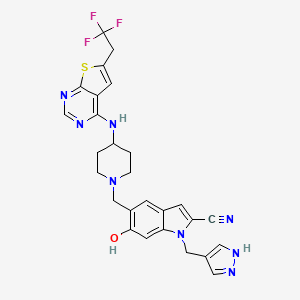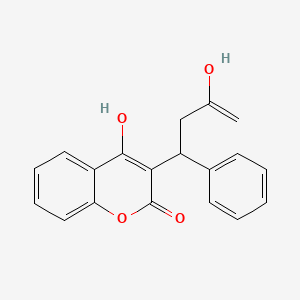![molecular formula C20H18F6N4O B609095 (2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol CAS No. 1022152-70-0](/img/structure/B609095.png)
(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol
Vue d'ensemble
Description
MK5046 is a novel bombesin receptor subtype-3 agonist. MK5046 effectively reduced body weight in rats and caused modest increases in body temperature, heart rate, and blood pressure. MK-5046 is the first BRS-3 agonist with properties suitable for use in larger mammals. In dogs, MK-5046 treatment produced statistically significant and persistent weight loss, which was initially accompanied by increases in body temperature and heart rate that abated with continued dosing. MK-5046 may be useful for treatment of obesity.
Applications De Recherche Scientifique
Obesity Treatment
MK-5046 is a potent, selective agonist of the orphan G protein-coupled receptor bombesin receptor subtype-3 (BRS-3) and is under evaluation for the treatment of obesity . It has been discovered that MK-5046 can potentially help in the treatment of obesity .
Pharmacokinetics and Pharmacodynamics
MK-5046 has been studied for its pharmacokinetics and pharmacodynamics in healthy patients . It was found that single oral doses of MK-5046 were rapidly absorbed with a T max of approximately 1 hour and a t 1/2 of 1 to 3.5 .
Blood Pressure Regulation
Single doses of MK-5046 have been observed to transiently increase blood pressure . This could potentially be used to explore its role in blood pressure regulation .
Thermal Experiences
Patients reported adverse events such as feeling hot, cold, and/or jittery that coincided with the time of occurrence (T max) and increased with increasing dose . This suggests a possible role of MK-5046 in thermal regulation .
Role in Reproductive Physiology
The erections reported by patients suggest a possible, unanticipated, role for BRS-3 in reproductive physiology . This could open up new avenues for research in reproductive health .
Allosteric Agonism
MK-5046 functions as an allosteric agonist . Allosteric ligands of various G-protein-coupled receptors (GPCRs) are being increasingly described and providing important advances in the development of ligands with novel selectivity and efficacy .
Mécanisme D'action
MK-5046, also known as UNII-QHZ72H8F6P or (2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol, is a potent, selective, and orally active Bombesin receptor subtype-3 (BRS-3) allosteric agonist .
Target of Action
MK-5046 primarily targets the Bombesin receptor subtype-3 (BRS-3) . BRS-3 is an orphan G protein-coupled receptor that is involved in a variety of pathological and physiological processes .
Mode of Action
MK-5046 functions as an allosteric agonist for the BRS-3 receptor . It interacts with BRS-3 in a way that it only partially inhibits the binding of other ligands, showing a noncompetitive inhibition pattern . This allosteric behavior of MK-5046 includes slowing the dissociation of the BRS-3 receptor ligand .
Biochemical Pathways
The activation of BRS-3 by MK-5046 leads to the activation of phospholipase C . This suggests that MK-5046 may influence the phosphoinositide pathway, which plays a crucial role in various cellular functions, including cell growth and differentiation .
Pharmacokinetics
MK-5046 exhibits dose-proportional pharmacokinetics. The exposure of MK-5046 increases proportionally with the dose . It is eliminated with an apparent terminal half-life of 1.5 to 3.5 hours . These properties suggest that MK-5046 has favorable pharmacokinetic characteristics for oral administration.
Result of Action
MK-5046 inhibits food intake and reduces body weight in diet-induced obese (DIO) mouse models . This suggests that MK-5046 could have potential therapeutic applications in the treatment of obesity .
Action Environment
The action of MK-5046 can be influenced by environmental factors such as the physiological state of the organism. For instance, the effect of MK-5046 on food intake and body weight was observed in diet-induced obese (DIO) mouse models , indicating that the nutritional status can impact the efficacy of MK-5046.
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F6N4O/c21-19(22,23)17(6-7-17)10-14-12-27-16(29-14)11-18(31,20(24,25)26)13-2-4-15(5-3-13)30-9-1-8-28-30/h1-5,8-9,12,31H,6-7,10-11H2,(H,27,29)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJINBEQCDMOAHM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CN=C(N2)CC(C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(CC2=CN=C(N2)C[C@](C3=CC=C(C=C3)N4C=CC=N4)(C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,1,1-trifluoro-2-(4-pyrazol-1-ylphenyl)-3-[5-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl]propan-2-ol | |
CAS RN |
1022152-70-0 | |
| Record name | MK-5046 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022152700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-5046 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHZ72H8F6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine](/img/structure/B609019.png)
![4-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B609020.png)

![4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propan-2-ylthieno[2,3-d]pyrimidine](/img/structure/B609023.png)
![4-methyl-5-((4-((6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)methyl)-1H-indole-2-carbonitrile](/img/structure/B609025.png)
![4-Methyl-1-(1h-Pyrazol-4-Ylmethyl)-5-[(4-{[6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-Yl]amino}piperidin-1-Yl)methyl]-1h-Indole-2-Carbonitrile](/img/structure/B609026.png)


